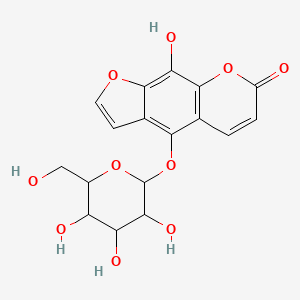
8-Hydroxybergaptol-5-O-glucosid
Übersicht
Beschreibung
8-Hydroxybergaptol 5-O-glucoside is a naturally occurring compound isolated from the herbs of Psoralea bituminosa L. It belongs to the chemical family of coumarins and is characterized by its molecular formula C17H16O10 and a molecular weight of 380.3 g/mol
Wissenschaftliche Forschungsanwendungen
8-Hydroxybergaptol 5-O-glucoside has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other coumarin derivatives and glycosides.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in studying biological pathways and mechanisms.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of natural product-based pharmaceuticals and cosmetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxybergaptol 5-O-glucoside involves glycosylation reactions, where a glucose molecule is attached to the aglycone (8-Hydroxybergaptol) through an O-glycosidic bond . The glycosylation process typically requires the use of glycosyl donors and acceptors, along with promoters to facilitate the reaction. Commonly used promoters include Lewis acids such as boron trifluoride etherate (BF3·Et2O) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) .
Industrial Production Methods: Industrial production of 8-Hydroxybergaptol 5-O-glucoside can be achieved through enzymatic synthesis, which offers higher specificity and yield compared to chemical synthesis . Enzymes such as glycosyltransferases are employed to catalyze the transfer of glucose from a donor molecule to the aglycone. This method is advantageous due to its environmentally friendly nature and the ability to produce high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxybergaptol 5-O-glucoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used under mild conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Wirkmechanismus
The mechanism of action of 8-Hydroxybergaptol 5-O-glucoside involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inhibiting Enzymes: The compound can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Modulating Signaling Pathways: It affects signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and cancer.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxybergaptol 5-O-glucoside can be compared with other similar compounds, such as:
Bergaptol: A coumarin derivative with similar biological activities but lacking the glucose moiety.
Psoralen: Another coumarin derivative known for its use in phototherapy for skin disorders.
Xanthotoxin: A furanocoumarin with similar chemical structure and biological activities.
Uniqueness: The uniqueness of 8-Hydroxybergaptol 5-O-glucoside lies in its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone counterparts .
Eigenschaften
IUPAC Name |
9-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O10/c18-5-8-10(20)11(21)12(22)17(25-8)27-14-6-1-2-9(19)26-16(6)13(23)15-7(14)3-4-24-15/h1-4,8,10-12,17-18,20-23H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLNHCJQIHSOJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=C3C=COC3=C2O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



